
Tert-butyl 2-(aminomethyl)-2-(methoxymethyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-(aminomethyl)-2-(methoxymethyl)pyrrolidine-1-carboxylate, also known as TBMPC, is an organic compound belonging to the class of pyrrolidines. It is a colorless, water-soluble solid with a molecular weight of 191.24 g/mol and a melting point of 121-122°C. TBMPC is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Applications De Recherche Scientifique
Structural Analysis and Applications
Tert-butyl 2-(aminomethyl)-2-(methoxymethyl)pyrrolidine-1-carboxylate is a compound with potential applications in various scientific research fields. One of the primary applications is in the synthesis and structural analysis of complex organic compounds. For instance, it has been used in the synthesis of all-cis trisubstituted pyrrolidin-2-ones, demonstrating its utility in creating compounds with specific stereochemistry (Weber et al., 1995).
Synthesis and Anti-Inflammatory Applications
In the field of medicinal chemistry, derivatives of tert-butyl 2-(aminomethyl)-2-(methoxymethyl)pyrrolidine-1-carboxylate have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Some compounds in this category have shown dual inhibitory activity against prostaglandin and leukotriene synthesis, indicating a possible application in the development of new therapeutic agents (Ikuta et al., 1987).
Crystal Structure and Hydrogen Bond Analysis
The compound has also been studied for its crystal structure, providing insights into the molecular interactions and conformational properties of pyrrolidine derivatives. This includes the analysis of intermolecular hydrogen bonds, which are critical for understanding the compound's stability and reactivity (Naveen et al., 2007).
Reactivity and Precursor Applications
Further research includes the investigation of its reactivity with singlet oxygen, leading to the formation of various pyrroles that serve as precursors for other significant compounds, such as prodigiosin (Wasserman et al., 2004).
Propriétés
IUPAC Name |
tert-butyl 2-(aminomethyl)-2-(methoxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-6-12(14,8-13)9-16-4/h5-9,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXUXKIPLKNYOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CN)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(aminomethyl)-2-(methoxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
1803598-10-8 | |
| Record name | tert-butyl 2-(aminomethyl)-2-(methoxymethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



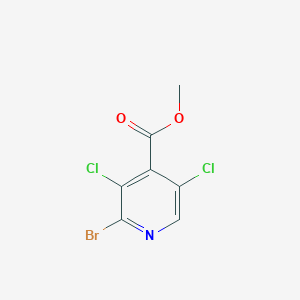


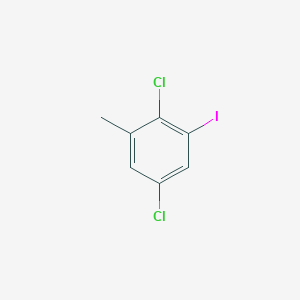


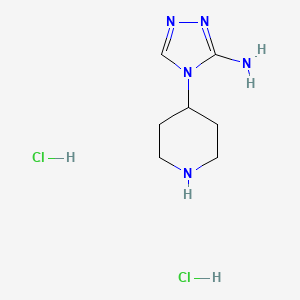
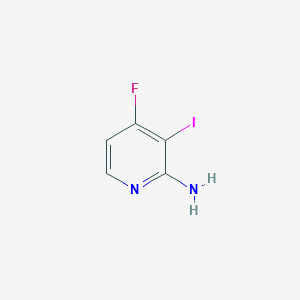
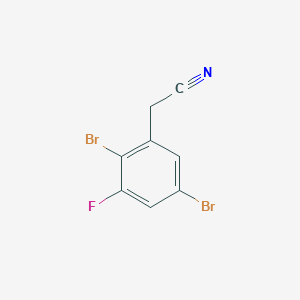
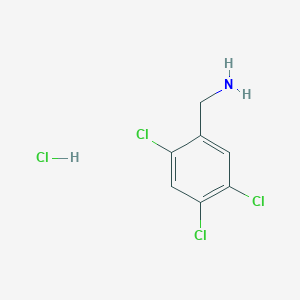
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride](/img/structure/B1448646.png)
![1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole](/img/structure/B1448648.png)

